2-(1H-IMIDAZOL-5-YL)-2-METHYLPROPAN-1-AMINEDIHYDROCHLORIDE
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Overview
Description
2-(1H-IMIDAZOL-5-YL)-2-METHYLPROPAN-1-AMINEDIHYDROCHLORIDE is a compound that features an imidazole ring, a five-membered heterocyclic structure containing three carbon atoms and two nitrogen atoms. Imidazole derivatives are known for their broad range of chemical and biological properties, making them significant in various fields such as pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of imidazole derivatives typically involves the cyclization of amines with aldehydes or ketones. One common method is the Debus-Radziszewski imidazole synthesis, which involves the reaction of glyoxal, formaldehyde, and ammonia . Another method includes the cyclization of amido-nitriles in the presence of a nickel catalyst .
Industrial Production Methods
Industrial production of imidazole derivatives often employs multi-component reactions (MCRs) due to their efficiency and high yield. For instance, the reaction of α-azido chalcones, aryl aldehydes, and anilines in the presence of erbium triflate as a catalyst can produce highly substituted imidazole derivatives .
Chemical Reactions Analysis
Types of Reactions
2-(1H-IMIDAZOL-5-YL)-2-METHYLPROPAN-1-AMINEDIHYDROCHLORIDE can undergo various chemical reactions, including:
Oxidation: Imidazole derivatives can be oxidized to form imidazole N-oxides.
Reduction: Reduction reactions can convert imidazole derivatives into their corresponding amines.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the imidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic reagents like halogens or sulfonyl chlorides can be used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of imidazole derivatives typically yields imidazole N-oxides, while reduction can produce amines .
Scientific Research Applications
2-(1H-IMIDAZOL-5-YL)-2-METHYLPROPAN-1-AMINEDIHYDROCHLORIDE has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Imidazole derivatives are known for their antimicrobial and antifungal properties.
Medicine: Used in the development of drugs for various conditions, including infections and inflammatory diseases.
Industry: Employed in the production of agrochemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 2-(1H-IMIDAZOL-5-YL)-2-METHYLPROPAN-1-AMINEDIHYDROCHLORIDE involves its interaction with specific molecular targets. Imidazole derivatives can act as enzyme inhibitors, binding to the active site of enzymes and preventing their normal function. This can disrupt various biochemical pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Clemizole: An antihistaminic agent.
Etonitazene: An analgesic.
Omeprazole: An antiulcer agent.
Metronidazole: An antibacterial and antiprotozoal agent.
Uniqueness
2-(1H-IMIDAZOL-5-YL)-2-METHYLPROPAN-1-AMINEDIHYDROCHLORIDE is unique due to its specific structure, which allows it to interact with a distinct set of molecular targets. This makes it valuable for developing new therapeutic agents with specific biological activities .
Properties
IUPAC Name |
2-(1H-imidazol-5-yl)-2-methylpropan-1-amine;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3.2ClH/c1-7(2,4-8)6-3-9-5-10-6;;/h3,5H,4,8H2,1-2H3,(H,9,10);2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBRVVZIOTNBJQM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN)C1=CN=CN1.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15Cl2N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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